![molecular formula C21H21N5O2 B2707169 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1359320-74-3](/img/structure/B2707169.png)

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

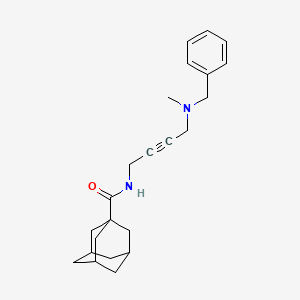

The compound “2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide” is a derivative of triazoloquinoxaline . It has been synthesized and evaluated as a potential anticancer agent targeting VEGFR-2 kinase . The compound has shown promising results in in vitro cytotoxic activities against human cancer cell lines (MCF-7 and HepG2) .

Synthesis Analysis

The synthesis of this compound involves the design and creation of new triazoloquinoxaline-based derivatives . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

The molecular formula of the compound is C21H18F3N5O2 . It has an average mass of 429.395 Da and a mono-isotopic mass of 429.141266 Da .Scientific Research Applications

Synthesis Techniques

A diversified synthesis approach for derivatives related to 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide has been developed, leveraging Ugi four-component reaction and copper-catalyzed tandem reactions. This method enables rapid access to complex fused tricyclic scaffolds, showcasing the compound's utility in synthetic chemistry (Y. An et al., 2017). Additionally, methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs have been synthesized, indicating the versatility of triazoloquinoxaline scaffolds in generating structurally varied compounds (Walid Fathalla, 2015).

Biological Activity

The synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives has revealed compounds with significant positive inotropic activity, demonstrating potential therapeutic applications in cardiovascular diseases (Chunbo Zhang et al., 2008). Furthermore, a study on [1,2,4]Triazolo[4,3-a]quinoxaline derivatives has shown promising anticonvulsant properties, indicating the compound's relevance in developing novel antiepileptic drugs (Mohamed Alswah et al., 2013).

Anticancer Potential

Research into [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives has highlighted their superior antiproliferative effects against various cancer cell lines, suggesting the potential of these compounds as anticancer agents. The findings underscore the importance of structural analogs of this compound in cancer research (Daiki Kaneko et al., 2020).

Mechanism of Action

Future Directions

The compound shows promise as a potential anticancer agent, particularly in targeting VEGFR-2 kinase . Future research could focus on further evaluating its efficacy and safety in preclinical and clinical trials. Additionally, more studies could be conducted to understand its mechanism of action and potential applications in other diseases.

Properties

IUPAC Name |

N-(3-methylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-13(2)19-23-24-20-21(28)25(16-9-4-5-10-17(16)26(19)20)12-18(27)22-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPIGJPHVCFVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2707090.png)

![ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2707091.png)

![3-[1'-methyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propanenitrile](/img/structure/B2707093.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2707096.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2707097.png)

![1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2707098.png)

![(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one](/img/structure/B2707102.png)

![N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2707104.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2707105.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine](/img/structure/B2707108.png)